molecular formula C12H14N2 B8678829 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile

Cat. No.: B8678829
M. Wt: 186.25 g/mol
InChI Key: YQXWBOUWNWBGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a cyano group (-CN) at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

  • 7-Cyano-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 1-Butyl-1,2,3,4-tetrahydroisoquinoline
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile is unique due to the presence of both cyano and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile

InChI

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12/h3-5,14H,7-8H2,1-2H3

InChI Key

YQXWBOUWNWBGRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-tert-butyloxycarbonyl-7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (4.2 g, 0.01236 mol) and copper (I) cyanide (2.2 g, 0.0247 mol) in N-methylpyrrolidinone (120 ml) was heated at vigorous reflux for 2 hours. On cooling the mix was poured into 0.880 ammonia (300 ml) and water (300 ml) and extracted into ethyl acetate (4×200 ml). Combined organic extracts were washed with 1:10.880 ammonia:water (3×150 ml), water (3×200 ml) and brine (150 ml) and dried (Na2SO4). Solvent was removed in vacuo to afford the title compound as a pale brown solid (1.99 g, 86%).
Name
copper (I) cyanide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
86%

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